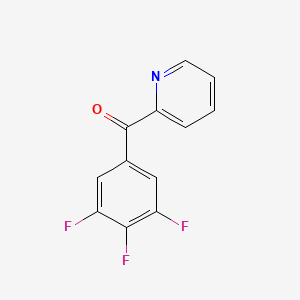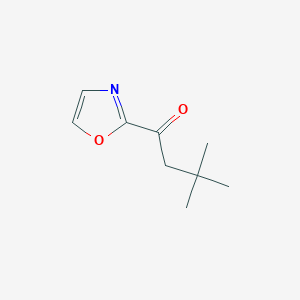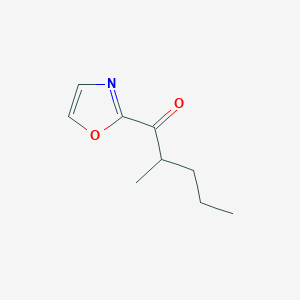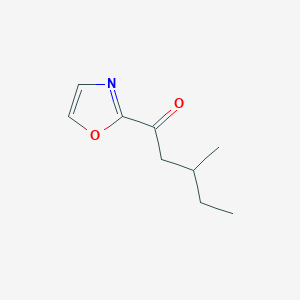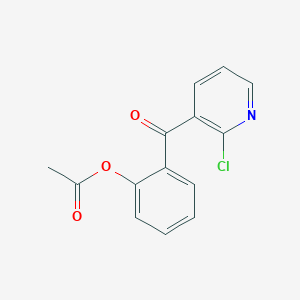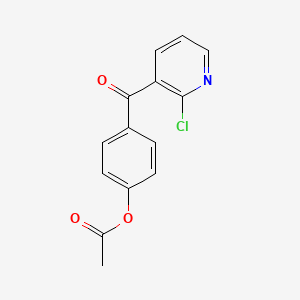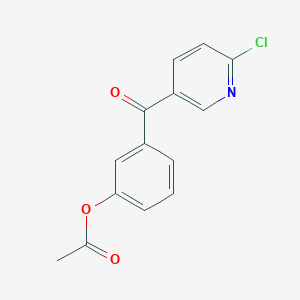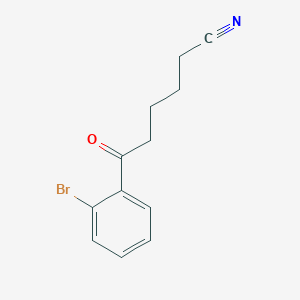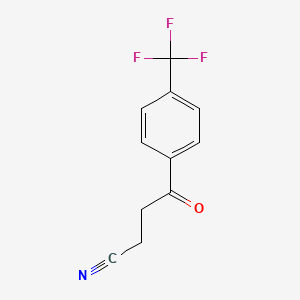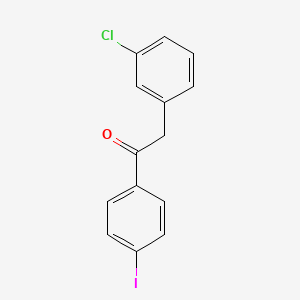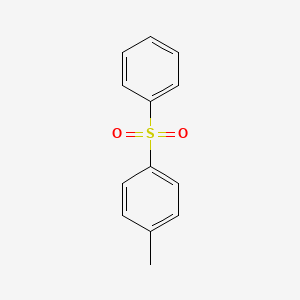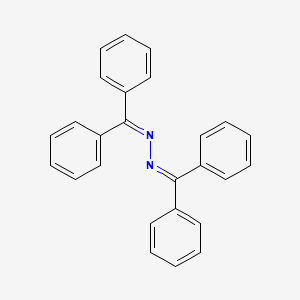
Benzophenone azine
Übersicht
Beschreibung
Benzophenone azine derivatives are not directly mentioned in the provided papers. However, benzophenone itself is a key component in various chemical syntheses and biological processes. Benzophenone derivatives, such as those mentioned in the papers, are known for their biological activity and are often synthesized through polyketide synthases (PKSs) like benzophenone synthase (BPS) . These compounds are structurally diverse and have a range of applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzophenone derivatives can be complex, involving multiple steps and various catalysts. For instance, benzophenone synthase from Hypericum androsaemum cell cultures has been cloned and functionally expressed, revealing its role in the formation of the C13 skeleton of benzophenone derivatives . Another approach involves the Friedel-Crafts acylating reaction of benzene with benzoyl chloride using a solid catalyst like FeCl3/mordenite, which is considered a green synthesis method due to the ease of catalyst recovery and transformation of byproducts .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is crucial for their function. For example, the crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps has been elucidated, revealing a common core consisting of a five-layer αβαβα fold typical of type III PKS enzymes. The active site of the enzyme is shaped by specific amino acids that determine substrate specificity and catalytic function . Additionally, benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to benzophenone azines, have been synthesized and characterized by single-crystal X-ray analysis, showing planar molecular structures .
Chemical Reactions Analysis
Benzophenone derivatives undergo various chemical reactions. For instance, benzophenone imine reacts with epoxides in the presence of Lewis acids to selectively synthesize primary 1,2-amino alcohols . Additionally, benzophenone imines of glycine esters undergo Mannich-type reactions to afford aziridino amino ester derivatives, which are important in the synthesis of constrained heterocyclic amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are determined by their molecular structure and functional groups. The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, for example, have been studied using cyclic voltammetry (CV) and UV-vis spectra, which provide insights into their electronic and optical characteristics . The synthesis of benzophenone-containing fatty acids also highlights the importance of the position of the crosslinking site in determining the distance between functional groups, which can affect the reactivity and interaction with other molecules .
Wissenschaftliche Forschungsanwendungen
DNA Photosensitization and Photodamage
Benzophenone, a precursor to benzophenone azine derivatives, has been studied for its role in DNA photosensitization. Research using a hybrid quantum mechanics/molecular mechanics approach has addressed the spin transfer mechanism between benzophenone and thymine, a DNA nucleobase. This interaction is crucial for understanding the process of DNA photodamage induction, which is significant for investigating the photostability and potential genotoxicity of benzophenone and its derivatives (Dumont et al., 2015).
Organic Photovoltaics
Benzophenone azine derivatives have been explored for their application in organic photovoltaic devices. A study reported on the synthesis of unsymmetrical and symmetrical azines by condensation of benzophenone hydrazone with (di)aldehydes containing thiophene rings. These compounds were characterized and analyzed for their optical, electrochemical, and thermal properties. Notably, certain azines exhibited liquid crystalline properties and were found to be electrochemically active, with some showing reversible reduction processes. These characteristics make benzophenone azines potential candidates for use in the active layers of bulk heterojunction solar cells, with one such device demonstrating a power conversion efficiency of 0.82% (Jarczyk-Jedryka et al., 2015).
Photodimerization and Crystal Structure Analysis
The photodimerization process of benzophenone azines has been studied, leading to the synthesis of four benzophenone azines. This research not only explored the photodimerization process but also detailed the crystal structures of these azines, constructed through weak C-H···π packing interactions. The study of these structures and their interactions provides insights into the molecular arrangements and potential applications of benzophenone azines in materials science (Smith & Lemmerer, 2019).
Sensor Applications
Benzophenone azine derivatives have been investigated for their use in sensor applications. One study focused on a Schiff base derived from benzophenone azine, exhibiting aggregation-induced emission and excited-state intramolecular proton transfer phenomena. This compound was studied for its photophysical behavior towards the detection of Al3+ ions, showcasing significant changes in hydrodynamic diameter upon ion binding and an "off-on" emission response. Such properties indicate the potential of benzophenone azine derivatives for developing sensitive and selective sensors for metal ions (Kumar, Paul, & Luxami, 2018).
Safety And Hazards
Benzophenone azine may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
The future directions for Benzophenone azine could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Azines have received increased attention due to the recognition of their biological, chemical, and materials properties . They have been conventionally synthesized by the condensation of hydrazine with ketones and aldehydes, and many alternate routes are also available . Azines have been extensively studied to investigate the presence or absence of conjugation with the help of computational studies and crystal structure analysis owing to their importance in nonlinear optics . The tautomerism in azines is a topic of contemporary interest .
Eigenschaften
IUPAC Name |
N-(benzhydrylideneamino)-1,1-diphenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSIVLYYQQCXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243546 | |
| Record name | Benzophenone, azine (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone azine | |
CAS RN |
983-79-9 | |
| Record name | Bis(diphenylmethylene)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=983-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, diphenyl-, (diphenylmethylene)hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone azine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzophenone, azine (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



